molecular formula C24H24O6 B14133315 Tribenzo-18-crown-6 CAS No. 14174-10-8

Tribenzo-18-crown-6

Cat. No.: B14133315
CAS No.: 14174-10-8
M. Wt: 408.4 g/mol
InChI Key: AXWCVSOBRFLCJG-UHFFFAOYSA-N
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Description

Tribenzo-18-crown-6 (TB18C6) is a macrocyclic polyether characterized by three benzene rings fused to an 18-membered crown ether backbone (C₂₀H₂₄O₆, CAS 14187-32-7) . Its rigid structure arises from the planar benzene rings, which constrain conformational flexibility compared to non-aromatic crown ethers like 18-crown-6 (18C6). TB18C6 is synthesized via cesium-assisted cyclization of bisphenol precursors, as described in Scheme 2 of Pedersen’s Method W . The compound’s thermal properties include a melting enthalpy (ΔfusH) of 57.45–57.46 kJ/mol, as calculated by NIST and Joback methods .

Properties

CAS No.

14174-10-8

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

2,5,12,15,22,25-hexaoxatetracyclo[24.4.0.06,11.016,21]triaconta-1(30),6,8,10,16,18,20,26,28-nonaene

InChI

InChI=1S/C24H24O6/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26-20/h1-12H,13-18H2

InChI Key

AXWCVSOBRFLCJG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOC4=CC=CC=C4O1

Origin of Product

United States

Preparation Methods

Tribenzo-18-crown-6 can be synthesized through a cesium-assisted cyclization process. This involves reacting diphenols or bisphenols with dimesylates of oligoethylene glycols in the presence of cesium carbonate in acetonitrile. The reaction typically occurs under reflux conditions and yields the desired crown ether in high purity .

Chemical Reactions Analysis

Tribenzo-18-crown-6 undergoes various chemical reactions, including complexation with cations and interactions with organic molecules. It can bind two acetonitrile ligands, one on each face of the crown ring . The compound’s conformation is relatively low in energy, but it is not optimized for cation binding. Common reagents used in these reactions include acetonitrile and other organic solvents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tribenzo-18-crown-6 involves its ability to form complexes with cations. This complexation is driven by the crown ether’s ability to create a stable environment for the cation within its central cavity. The molecular targets and pathways involved in this process include the formation of weak hydrogen bonds between the acetonitrile methyl groups and the crown oxygen atoms .

Comparison with Similar Compounds

Structural and Conformational Differences

Property Tribenzo-18-Crown-6 (TB18C6) Dibenzo-18-Crown-6 (DB18C6) 18-Crown-6 (18C6)
Aromatic Rings 3 benzene rings 2 benzene rings None
Rigidity Highly rigid due to 3 fused rings Moderately rigid Flexible
Conformational Stability Stabilized by steric constraints Stabilized by intramolecular H-bonds Stabilized by dynamic H-bond networks
Cavity Size ~2.6–3.0 Å (distorted by benzene) ~2.6–3.0 Å (similar to 18C6) ~2.6–3.0 Å (ideal for K⁺)

Key Findings :

  • TB18C6’s three benzene rings introduce torsional strain, reducing cavity symmetry compared to DB18C6 and 18C6 .
  • DB18C6 retains intramolecular hydrogen bonds like 18C6 but exhibits restricted rotation due to aromatic rings, as shown in CONFLEX conformational studies .
  • 18C6’s flexibility allows optimal coordination with K⁺, while TB18C6’s rigidity may favor larger cations like Cs⁺ or UO₂²⁺ .

Thermodynamic and Binding Properties

Property TB18C6 DB18C6 18C6
Melting Point Not explicitly reported -10477.80 ± 4.80 kJ/mol (ΔfusH) 38–40°C (literature)
Ion Selectivity Prefers Cs⁺, Rb⁺ (larger ions) Binds UO₂²⁺ in non-aqueous media K⁺ > Na⁺ (ΔG ≈ −20 kJ/mol)
Solubility Low in polar solvents Soluble in chloroform, THF Highly water-soluble

Key Findings :

  • TB18C6 forms stable complexes with Rb⁺ and Cs⁺ due to its distorted cavity, as shown in Rb[TB18C6]picrate crystal structures .
  • DB18C6 exhibits strong affinity for UO₂²⁺ in binary solvent systems (e.g., methanol-acetonitrile), with log K values > 5 .
  • 18C6’s selectivity for K⁺ over Na⁺ is driven by hydration energy differences: displacing water from Na⁺ requires +15 kJ/mol more energy than K⁺ .

Key Findings :

  • TB18C6’s nitrobenzofurazan derivatives enable fluorescent detection of metal ions .
  • DB18C6-functionalized Amberlite XAD7 resins show high efficiency in uranium recovery from industrial waste .

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